N-Boc-(+/-)-cis-2-amino-cyclo-hex-3-ene-1-carbaldehyde
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Overview
Description
N-Boc-(+/-)-cis-2-amino-cyclo-hex-3-ene-1-carbaldehyde is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclohexene ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-cis-2-amino-cyclo-hex-3-ene-1-carbaldehyde typically involves the protection of the amino group with a Boc group, followed by the introduction of the aldehyde functionality. One common method involves the reaction of cis-2-amino-cyclo-hex-3-ene-1-carbaldehyde with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-Boc-(+/-)-cis-2-amino-cyclo-hex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Bases: Triethylamine, pyridine
Solvents: Anhydrous conditions are preferred to prevent hydrolysis of the Boc group.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-Boc-(+/-)-cis-2-amino-cyclo-hex-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Medicine: It serves as a building block in the synthesis of drug candidates and other therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Boc-(+/-)-cis-2-amino-cyclo-hex-3-ene-1-carbaldehyde involves its role as an intermediate in various chemical reactions. The Boc-protected amino group provides stability and selectivity in reactions, while the aldehyde group allows for further functionalization. The compound can participate in nucleophilic addition, oxidation, and reduction reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-2-amino-cyclohexanone
- N-Boc-2-amino-cyclohexanol
- N-Boc-2-amino-cyclohexane-carboxylic acid
Uniqueness
N-Boc-(+/-)-cis-2-amino-cyclo-hex-3-ene-1-carbaldehyde is unique due to the presence of both the Boc-protected amino group and the aldehyde functional group on a cyclohexene ring. This combination allows for a wide range of chemical transformations and applications in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[(1R,6S)-6-formylcyclohex-2-en-1-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h5,7-10H,4,6H2,1-3H3,(H,13,15)/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLIAZJGZAMBMI-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C=CCCC1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C=CCC[C@@H]1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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